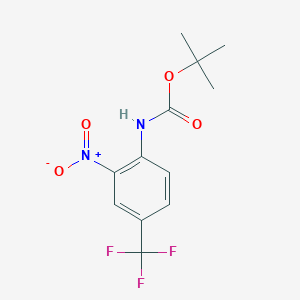

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKCNXWTVZGKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate (CAS No. 579474-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate, a key building block in modern medicinal chemistry. With the CAS Number 579474-18-3, this compound plays a pivotal role as a protected amine intermediate in the synthesis of complex pharmaceutical agents.[1] This document delineates its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its applications in drug discovery, supported by mechanistic insights and characterization data. The guide is structured to empower researchers with the necessary knowledge for the effective utilization and handling of this versatile reagent.

Chemical Profile and Properties

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a nitro- and trifluoromethyl-substituted, Boc-protected aniline. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aromatic ring and the acidity of the N-H proton of the carbamate. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for strategic deprotection in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 579474-18-3 | [1] |

| Molecular Formula | C₁₂H₁₃F₃N₂O₄ | N/A |

| Molecular Weight | 306.24 g/mol | N/A |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |

Synthesis Protocol: A Self-Validating System

The synthesis of tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is most effectively achieved through the Boc-protection of the commercially available 2-nitro-4-(trifluoromethyl)aniline. The protocol described below is designed to be a self-validating system, with in-process checks to ensure high yield and purity.

Synthesis of the Precursor: 2-nitro-4-(trifluoromethyl)aniline

A common route to the precursor, 2-nitro-4-(trifluoromethyl)aniline, involves the amination of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a copper catalyst to facilitate the nucleophilic aromatic substitution.

Boc Protection of 2-nitro-4-(trifluoromethyl)aniline

This procedure details the protection of the amino group of 2-nitro-4-(trifluoromethyl)aniline using di-tert-butyl dicarbonate (Boc₂O). The presence of the electron-withdrawing groups on the aniline ring reduces its nucleophilicity, necessitating slightly more forcing conditions than for simple anilines.

Experimental Protocol:

-

Materials:

-

2-nitro-4-(trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF.

-

To this solution, add di-tert-butyl dicarbonate (1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion due to the reduced nucleophilicity of the aniline.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate as a solid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF is crucial as Boc₂O is sensitive to moisture, which can lead to its decomposition and a reduction in yield.

-

DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, activating the Boc₂O and facilitating the reaction with the weakly nucleophilic aniline.

-

Aqueous Workup: The NaHCO₃ wash neutralizes any acidic byproducts and removes excess DMAP. The brine wash helps to remove water from the organic layer.

Deprotection Protocol

The removal of the Boc group is typically achieved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Experimental Protocol:

-

Materials:

-

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Add an excess of TFA (typically 25-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aniline.

-

Applications in Drug Discovery

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Nitroaromatic compounds are also versatile intermediates, as the nitro group can be reduced to an amine, which can then be further functionalized.

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate serves as a valuable building block for introducing the 2-amino-4-(trifluoromethyl)phenyl moiety into potential drug molecules. After deprotection of the Boc group and reduction of the nitro group, the resulting diamine can be used in the synthesis of a variety of heterocyclic scaffolds or as a linker in more complex molecular architectures.

Characterization Data

Accurate characterization is paramount for ensuring the quality and identity of the synthesized compound. The following are expected spectral data for tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate. While experimental data from suppliers like BLDpharm is available, representative data is provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the carbamate, and the singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the N-O bonds of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it should be treated as potentially hazardous. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate.

Conclusion

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a strategically important intermediate for the synthesis of complex, biologically active molecules. Its synthesis via Boc protection of 2-nitro-4-(trifluoromethyl)aniline is a reliable process, and its subsequent deprotection allows for the introduction of a valuable pharmacophore into drug candidates. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies, ultimately contributing to the advancement of drug discovery and development.

References

Sources

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate, a key intermediate in modern synthetic chemistry. The document details its physicochemical properties, outlines a robust and validated protocol for its synthesis via Boc-protection, and discusses essential characterization techniques. By grounding the discussion in the principles of reaction mechanisms and process validation, this guide serves as a practical resource for professionals engaged in pharmaceutical research, agrochemical development, and fine chemical synthesis. We will explore the rationale behind procedural choices, emphasizing safety, efficiency, and analytical verification to ensure the synthesis of a high-purity final product.

Introduction: Strategic Importance in Synthesis

In the landscape of complex molecule synthesis, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most common acid-labile amine protecting group, valued for its stability under a wide range of nucleophilic and basic conditions.[1][2] Its introduction onto an aromatic amine, particularly one bearing electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃), creates a versatile building block for further functionalization.

Tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate (CAS: 579474-18-3) is one such building block.[3] The presence of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, making this compound a valuable precursor for creating substituted aniline derivatives used in pharmaceuticals and agrochemicals.[4] The Boc-protected amine allows for selective reactions at other positions of the molecule before its facile, acid-mediated removal.[5] This guide provides the foundational knowledge to synthesize, validate, and utilize this important chemical intermediate.

Physicochemical & Structural Properties

A precise understanding of a compound's properties is the bedrock of its effective application. All quantitative data for tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate are summarized in Table 1.

Table 1: Core Properties of the Target Compound

| Property | Value | Source(s) |

| CAS Number | 579474-18-3 | [3] |

| Molecular Formula | C₁₂H₁₃F₃N₂O₄ | [6] |

| Molecular Weight | 306.24 g/mol | [6] |

| IUPAC Name | tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred |

The molecular structure, depicted in the diagram below, features a phenyl ring substituted with three key functional groups that dictate its chemical behavior.

Caption: Molecular structure of the target compound.

Synthesis Pathway and Mechanistic Rationale

The synthesis of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is achieved through the N-Boc protection of the corresponding aniline precursor, 2-nitro-4-(trifluoromethyl)aniline. This is a nucleophilic acyl substitution reaction.[5]

Precursor Synthesis: The starting material, 2-nitro-4-(trifluoromethyl)aniline, is a valuable product in its own right and can be synthesized in high yield and purity by reacting 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at elevated temperatures (80-150°C), often in the presence of a copper catalyst.[4]

Boc-Protection Reaction: The core reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is the most common and efficient reagent for this transformation.[5] The reaction requires a base to neutralize the proton released from the amine, driving the reaction to completion.

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Reagent (Boc₂O): Di-tert-butyl dicarbonate is preferred due to its solid, stable nature and the benign byproducts it generates: the unstable tert-butyl carbonate intermediate decomposes into gaseous carbon dioxide and tert-butanol.[5]

-

Base: While a stronger base like triethylamine (TEA) is common, a milder catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially with less nucleophilic anilines.[1] The aniline in this synthesis is deactivated by two strong electron-withdrawing groups, making it less nucleophilic, thus justifying the use of a robust base system.

-

Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are ideal as they readily dissolve the reactants and do not interfere with the reaction mechanism.[5]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, incorporating in-process checks (TLC monitoring) and a definitive final-product characterization workflow.

Materials & Equipment:

-

2-nitro-4-(trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Hexanes (for chromatography/recrystallization)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Separatory funnel, rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction Monitoring (Self-Validation Point 1): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aniline spot is no longer visible. The reaction may require gentle heating (40-50°C) to proceed to completion.

-

Quenching and Workup: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization and Validation

Final validation of the synthesized tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is critical. A combination of spectroscopic and physical methods confirms both the identity and purity of the compound.

Table 2: Analytical Techniques for Product Validation

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons, the NH proton of the carbamate, and the characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Structural confirmation | Resonances for all 12 unique carbons, including the carbonyl carbon of the Boc group and the carbon of the CF₃ group. |

| ¹⁹F NMR | Confirmation of CF₃ group | A singlet peak confirming the presence and chemical environment of the trifluoromethyl group. |

| FT-IR | Functional group identification | Characteristic stretches for N-H (carbamate), C=O (carbonyl), C-N, and strong absorptions for C-F and N-O (nitro group) bonds. |

| Mass Spec (LC-MS) | Molecular weight verification | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 306.24 g/mol . |

| Melting Point | Purity assessment | A sharp, well-defined melting point indicates high purity. Broad melting ranges suggest the presence of impurities. |

This multi-faceted analytical approach ensures that the synthesized material meets the high standards required for subsequent use in drug discovery and development pipelines.

Applications and Future Directions

As a protected building block, tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a precursor for a variety of more complex molecules. Its primary utility lies in its ability to undergo reactions that would be incompatible with a free aniline group.

Potential Synthetic Transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a Boc-protected diamine. This product is a valuable scaffold for building heterocyclic compounds or for differential functionalization.

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the aromatic ring for SₙAr reactions, allowing for the introduction of nucleophiles at positions ortho or para to it, although steric hindrance from the Boc group must be considered.

-

Deprotection and Further Functionalization: Following other synthetic steps, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA), revealing the free amine for subsequent reactions such as amide bond formation or diazotization.[2][5]

Conclusion

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is more than a simple chemical compound; it is a strategic tool for synthetic chemists. Its preparation via a robust Boc-protection protocol, grounded in a clear understanding of reaction mechanisms, allows researchers to access complex molecular architectures. The self-validating synthesis and rigorous analytical characterization outlined in this guide ensure the reliability and purity of this intermediate, empowering innovation in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

tert-Butyloxycarbonyl protecting group , Wikipedia, [Link]

-

BOC Protection and Deprotection , J&K Scientific LLC, [Link]

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline, Google P

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 579474-18-3|tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 1043962-48-6|tert-Butyl (4-nitro-3-(trifluoromethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its strategic importance lies in the orthogonal reactivity of its functional groups: the nitro group, which can be readily reduced to an amine; the trifluoromethyl group, which enhances metabolic stability and lipophilicity of target molecules; and the tert-butoxycarbonyl (Boc) protecting group, which allows for the controlled unmasking of a reactive amine functionality under specific acidic conditions. This trifecta of functionalities makes it a valuable building block in multi-step organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

This guide provides a comprehensive overview of the primary synthetic pathway for tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, and critical considerations for ensuring a high-yielding and pure product.

Core Synthesis Pathway: Boc Protection of 2-nitro-4-(trifluoromethyl)aniline

The most direct and widely employed method for the synthesis of tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is the protection of the amino group of 2-nitro-4-(trifluoromethyl)aniline using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[1][2] This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

Mechanistic Rationale

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack on the Boc anhydride.[1] The subsequent collapse of the tetrahedral intermediate results in the formation of the desired carbamate, along with the liberation of tert-butanol and carbon dioxide.

The choice of an electron-withdrawing trifluoromethyl group and a nitro group on the aniline ring decreases the nucleophilicity of the amino group. This necessitates the use of a base to drive the reaction to completion. The reaction is generally robust and proceeds with high chemoselectivity, as the Boc anhydride is highly specific for protecting primary and secondary amines.[3]

Caption: Synthetic pathway for tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures for the Boc protection of anilines.[4][5] Researchers should adapt and optimize the conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Source |

| 2-nitro-4-(trifluoromethyl)aniline | 206.12 | ≥98% | Commercially available |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥97% | Commercially available |

| Triethylamine (TEA) | 101.19 | ≥99% | Commercially available |

| Tetrahydrofuran (THF), anhydrous | 72.11 | ≥99.9% | Commercially available |

| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Commercially available |

| Hexane | 86.18 | ACS Grade | Commercially available |

| Saturated aqueous sodium bicarbonate | - | - | Prepared in-house |

| Brine (Saturated aqueous NaCl) | - | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | Commercially available |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-nitro-4-(trifluoromethyl)aniline (10.0 g, 48.5 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the aniline is completely dissolved.

-

Addition of Base: Add triethylamine (10.1 mL, 72.8 mmol, 1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (12.7 g, 58.2 mmol, 1.2 equivalents) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the aniline solution over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The product spot should be less polar than the starting aniline.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate as a crystalline solid.

Expected Yield and Characterization

-

Yield: 80-90%

-

Appearance: Yellow to off-white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H), 7.85 (d, J = 8.8 Hz, 1H), 7.60 (d, J = 8.8 Hz, 1H), 1.55 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 152.1, 140.2, 135.5, 128.9 (q, J = 33.3 Hz), 125.4, 123.2 (q, J = 272.7 Hz), 118.9, 82.5, 28.2.

-

Melting Point: 106-108 °C (This is an expected range based on similar compounds and should be experimentally determined).

Self-Validating System: Quality Control and Troubleshooting

A successful synthesis relies on careful execution and monitoring. The following points serve as a self-validating checklist:

-

Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the Boc anhydride. Ensure all glassware is oven-dried and anhydrous solvents are used.

-

Purity of Starting Material: The purity of 2-nitro-4-(trifluoromethyl)aniline is critical. Impurities can lead to side reactions and lower yields. A patent describes a high-yield synthesis of this starting material from 4-chloro-3-nitrobenzotrifluoride and aqueous ammonia, resulting in a product with >98% purity.[6]

-

TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to check for the formation of any significant side products.

-

Complete Removal of Base: During the work-up, thorough washing with saturated sodium bicarbonate solution is necessary to remove any residual triethylamine, which can interfere with subsequent reactions or purification.

-

Proper Purification: Recrystallization is often sufficient for purification. However, if impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Conclusion

The synthesis of tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate via Boc protection of 2-nitro-4-(trifluoromethyl)aniline is a robust and high-yielding process. By understanding the underlying mechanism and adhering to a detailed and validated experimental protocol, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The strategic use of this building block will continue to play a significant role in the advancement of medicinal chemistry and materials science.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

-

Pochampally, J., Valeru, A., Macha, R., Bhavani, A. K. D., Nalla, U., Tigulla, P., & Gandu, B. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 182-191. [Link]

- Helfrich, W., & Klauke, E. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

- Van den Heuvel, M., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1043962-48-6|tert-Butyl (4-nitro-3-(trifluoromethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

Spectroscopic and Chromatographic Profiling of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive analytical profile of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate, a key intermediate in contemporary organic synthesis and drug discovery. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed prediction of its Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) characteristics. This guide is designed to serve as a foundational resource for researchers, offering insights into the expected analytical behavior of this compound and providing robust, step-by-step protocols for its characterization.

Introduction

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a specialized building block in organic chemistry, notable for its trifluoromethyl and nitro-substituted aromatic ring, coupled with a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile cleavage under acidic conditions[1]. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, making this compound a valuable precursor for the synthesis of complex molecules, including pharmacologically active agents.

Accurate and reliable analytical characterization is paramount in ensuring the purity and structural integrity of such intermediates. This guide provides a detailed exposition of the anticipated NMR (¹H, ¹³C, ¹⁹F) and HPLC data for this compound, offering a valuable reference for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate. These predictions are grounded in the analysis of similar structures, such as tert-butyl (2-nitrophenyl)carbamate[2].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the NH proton of the carbamate, and the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | Broad Singlet | 1H | NH | The carbamate proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is influenced by hydrogen bonding and solvent. |

| ~8.6 | Doublet | 1H | Ar-H (H-3) | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |

| ~7.8 | Doublet of Doublets | 1H | Ar-H (H-5) | This proton is coupled to both H-3 and H-6, and is deshielded by the adjacent trifluoromethyl group. |

| ~7.4 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the carbamate group and meta to the nitro group. |

| 1.55 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to free rotation.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C=O (Carbamate) | The carbonyl carbon of the carbamate group typically resonates in this region. |

| ~140.0 | Ar-C (C-2) | The carbon bearing the nitro group will be significantly downfield. |

| ~136.0 | Ar-C (C-1) | The carbon attached to the carbamate group. |

| ~130.0 (quartet) | Ar-C (C-4) | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ~125.0 | Ar-CH (C-5) | Aromatic methine carbon. |

| ~123.0 (quartet) | -CF₃ | The trifluoromethyl carbon will show a strong quartet. |

| ~121.0 | Ar-CH (C-3) | Aromatic methine carbon. |

| ~118.0 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~82.0 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28.0 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for the analysis of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | Singlet | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region. The absence of neighboring fluorine atoms results in a singlet. |

Experimental Protocol for NMR Data Acquisition

dot

Caption: Workflow for NMR data acquisition and processing.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for assessing the purity of chemical compounds. A reverse-phase HPLC method is proposed for the analysis of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate.

Rationale for Method Development

The presence of the aromatic ring and the tert-butyl group imparts significant hydrophobic character to the molecule, making it well-suited for reverse-phase chromatography. A C18 stationary phase is a logical starting point. The mobile phase will consist of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol. The inclusion of a small amount of acid, like formic acid, in the mobile phase can help to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

Proposed HPLC Method

Table 4: Proposed HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis

dot

Caption: Workflow for HPLC analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic and chromatographic analysis of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate. The presented NMR and HPLC data, derived from established principles and analogous compounds, offer a robust starting point for the characterization of this important synthetic intermediate. The detailed experimental protocols provide researchers with practical guidance for obtaining high-quality analytical data. It is anticipated that this guide will be a valuable resource for scientists engaged in the synthesis and application of this and related compounds, facilitating their research and development efforts.

References

- Supporting Information for a relevant study. (Please note: A specific, publicly available document with this exact data was not found in the search results.

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Trifluoromethyl Phenylcarbamate Scaffold: A Privileged Motif in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the phenylcarbamate scaffold has yielded a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key applications of trifluoromethyl-substituted phenylcarbamates. We delve into their roles as potent inhibitors of cholinesterases and fatty acid amide hydrolase (FAAH), as well as their applications as insecticides, herbicides, and antifungal agents. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and agrochemical development, offering insights into the rational design and experimental evaluation of this important chemical class.

Introduction: The Power of Fluorine in Chemical Biology

The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—make it a powerful tool for optimizing the biological and pharmacokinetic profiles of bioactive compounds.[2][3][4] When appended to the phenylcarbamate framework, the CF₃ group profoundly influences the molecule's interaction with biological targets, leading to a diverse array of potent biological effects.[2][5] This guide will explore the multifaceted biological activities of trifluoromethyl-substituted phenylcarbamates, providing a detailed examination of their therapeutic and agrochemical potential.

Cholinesterase Inhibition: A Key Strategy for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.[6] Trifluoromethyl-substituted phenylcarbamates have emerged as a promising class of cholinesterase inhibitors.

Mechanism of Action

Phenylcarbamates act as "pseudo-irreversible" or covalent inhibitors of cholinesterases. The carbamate moiety is transferred to the catalytic serine residue in the active site of the enzyme, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This effectively inactivates the enzyme, leading to an increase in acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

The trifluoromethyl group plays a crucial role in enhancing the inhibitory potency. Its strong electron-withdrawing nature increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine. This facilitates the carbamoylation process, leading to a more rapid and efficient inhibition of the enzyme.

Structure-Activity Relationship (SAR) and Quantitative Data

The position and number of trifluoromethyl groups on the phenyl ring, as well as the nature of the substituents on the carbamate nitrogen, significantly influence the inhibitory activity and selectivity towards AChE and BuChE.

Table 1: Cholinesterase Inhibitory Activity of Representative Trifluoromethyl-Substituted Phenylcarbamates

| Compound ID | Phenyl Ring Substitution | Carbamate N-Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) | Reference |

| 1 | 2-CF₃ | Benzyl | >100 | 56.44 | - | [6] |

| 2 | 2-CF₃O | Benzyl | 36.05 | 50.11 | 0.72 | [6] |

| 3 | 2,4,6-F₃ | Benzyl | 50.01 | 49.95 | 1.00 | [6] |

Data synthesized from cited literature. IC₅₀ values represent the concentration required for 50% inhibition.

As indicated in the table, the trifluoromethoxy (OCF₃) group at the 2-position confers better AChE inhibitory activity compared to the trifluoromethyl (CF₃) group at the same position.[6] The development of quantitative structure-activity relationship (QSAR) models has been instrumental in guiding the design of more potent and selective inhibitors.[7] These models often reveal that descriptors related to molecular shape, electronic properties, and hydrophobicity are key determinants of activity.[7]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity and screening for inhibitors.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound (trifluoromethyl-substituted phenylcarbamate) dissolved in a suitable solvent (e.g., DMSO)

Step-by-Step Procedure:

-

Prepare Reagents:

-

Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer. The final concentrations should be optimized for the specific enzyme and experimental conditions.

-

-

Plate Setup (in triplicate):

-

Blank wells: Add 200 µL of phosphate buffer.

-

Control wells (100% enzyme activity): Add 100 µL of phosphate buffer, 50 µL of DTNB solution, and 50 µL of enzyme solution.

-

Test wells: Add 100 µL of phosphate buffer containing the test compound at various concentrations, 50 µL of DTNB solution, and 50 µL of enzyme solution.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a compelling therapeutic target.[8]

Mechanism of Action

Similar to their interaction with cholinesterases, trifluoromethyl-substituted phenylcarbamates act as covalent inhibitors of FAAH. They carbamoylate the catalytic serine residue (Ser241) in the FAAH active site, leading to the inactivation of the enzyme.[8] The trifluoromethyl group enhances the reactivity of the carbamate, promoting this covalent modification.

Structure-Activity Relationship (SAR) and Quantitative Data

The SAR for FAAH inhibition by this class of compounds has been extensively studied. The nature of the substituents on both the phenyl ring and the carbamate nitrogen are critical for potency.

Table 2: FAAH Inhibitory Activity of Representative Trifluoromethyl-Substituted Phenylcarbamates

| Compound ID | Phenyl Ring Substitution | Carbamate N-Substitution | FAAH IC₅₀ (nM) | Reference |

| 4 | 3-(Oxazol-2-yl) | Cyclohexyl | 0.74 | [9] |

| 5 | 3-CF₃ | Phenyl | >1000 | [10] |

| 6 | 4-CF₃ | Benzyl | 4.1 | [10] |

Data synthesized from cited literature. IC₅₀ values represent the concentration required for 50% inhibition.

These data highlight that heterocycles on the phenyl ring can significantly enhance potency, as seen with the sub-nanomolar activity of compound 4 .[9] 3D-QSAR models have been developed to rationalize these SAR trends and guide the design of novel FAAH inhibitors.[9]

Agrochemical Applications: Insecticides, Herbicides, and Fungicides

The biological activity of trifluoromethyl-substituted phenylcarbamates extends beyond pharmaceutical applications into the realm of agrochemicals.

Insecticidal Activity

Certain trifluoromethyl-substituted phenylcarbamates exhibit potent insecticidal activity. Their primary mode of action is often the inhibition of insect acetylcholinesterase, leading to paralysis and death. The trifluoromethyl group can enhance the compound's penetration of the insect cuticle and increase its affinity for the target enzyme.

Herbicidal Activity

Phenylcarbamates are a known class of herbicides. Their mechanism of action can vary, but often involves the disruption of photosynthesis or the inhibition of enzymes involved in amino acid or lipid biosynthesis.[10] The trifluoromethyl group can improve the herbicidal efficacy and spectrum of activity.

Antifungal Activity

Recent studies have demonstrated the promising antifungal activity of trifluoromethyl-substituted phenylcarbamates against a range of plant pathogenic fungi.[5] The introduction of a trifluoromethyl or trifluoromethoxy group has been shown to improve antifungal activity.[5] For instance, certain di-substituted N-aryl carbamates with halogen and trifluoromethyl groups exhibit excellent broad-spectrum antifungal activities.[5] Compound 1z (3,5-ditrifluoromethyl N-aryl carbamate) showed potent inhibition against F. oxysporum with an EC₅₀ of 16.65 µg/mL.[5]

Table 3: Antifungal Activity of a Trifluoromethyl-Substituted Phenylcarbamate

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 1z | Fusarium oxysporum | 16.65 | [5] |

EC₅₀ represents the effective concentration for 50% inhibition of fungal growth.

Synthesis and Physicochemical Properties

General Synthetic Routes

Trifluoromethyl-substituted phenylcarbamates are typically synthesized through the reaction of a trifluoromethyl-substituted phenyl isocyanate with an appropriate alcohol or amine. Alternatively, they can be prepared by reacting a trifluoromethyl-substituted aniline with a chloroformate. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

Impact of the Trifluoromethyl Group on Physicochemical Properties and ADMET Profile

The trifluoromethyl group significantly influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of phenylcarbamates.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance membrane permeability and absorption.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[2]

-

Toxicity: While improving efficacy, the introduction of fluorine can also impact the toxicity profile. In silico and in vitro ADMET profiling are crucial early steps in the development of drug candidates containing this motif.[11][12]

Future Perspectives and Conclusion

Trifluoromethyl-substituted phenylcarbamates represent a highly versatile and privileged scaffold in the design of biologically active molecules. Their ability to effectively inhibit key enzymes like cholinesterases and FAAH underscores their potential in the development of therapeutics for neurodegenerative diseases and pain management. Furthermore, their proven efficacy as insecticides, herbicides, and fungicides highlights their continued importance in the agrochemical industry.

Future research in this area will likely focus on:

-

The design of highly selective inhibitors to minimize off-target effects.

-

The use of computational tools, such as advanced QSAR and molecular dynamics simulations, to refine SAR and predict ADMET properties more accurately.[7][13]

-

The exploration of novel biological targets for this chemical class.

References

-

Gao, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3425. [Link]

-

Khedraoui, M., et al. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLoS One, 20(5), e0320789. [Link]

-

Venkateswarlu, S., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5273. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

-

Pavel, K., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 26(16), 4983. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Teixeira, M. L., et al. (2024). Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. ChemistrySelect, 9(18), e202401750. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2086. [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2024). Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. Retrieved from [Link]

-

Costa, P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 224-245. [Link]

-

ResearchGate. (n.d.). ADME properties of compounds according to pre-ADMET software. Retrieved from [Link]

-

S-Bahia, C., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Acar, Ç., et al. (2024). Investigation of cholinesterase and α-glucosidase enzyme activities, and molecular docking and dft studies for 1,2-disubstituted cyclopentane derivatives with phenyl and benzyl units. Journal of Molecular Structure, 1307, 137975. [Link]

-

ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. Retrieved from [Link]

-

Basiri, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(5), 767-779. [Link]

-

Schutt, K., et al. (2022). Molecular Dynamics Studies on the Inhibition of Cholinesterases by Secondary Metabolites. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Zhekova, H., et al. (2016). Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. Bioorganic & Medicinal Chemistry Letters, 26(16), 4145-4149. [Link]

-

Mor, M., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. ChemMedChem, 5(2), 213-231. [Link]

-

Mateev, E., et al. (2021). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. Indian Journal of Pharmaceutical Sciences, 83(2), 256-267. [Link]

-

Ahmad, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM). Retrieved from [Link]

-

Schutt, K., et al. (2024). The Cholinergic Selectivity of FDA-Approved and Metabolite Compounds Examined with Molecular-Docking-Based Virtual Screening. International Journal of Molecular Sciences, 25(10), 5433. [Link]

-

Guesmi, R., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry, 4, 19. [Link]

-

ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study …. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Retrieved from [Link]

-

Wang, J., et al. (2014). Pharmacokinetics, metabolism, biodistribution, radiation dosimetry, and toxicology of (18)F-fluoroacetate ((18)F-FACE) in non-human primates. Molecular Imaging and Biology, 16(6), 841-849. [Link]

-

Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

-

Bolognesi, M. L., et al. (2007). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Journal of Medicinal Chemistry, 50(23), 5747-5759. [Link]

-

Kudo, N., et al. (2001). Comparison of the Toxicokinetics Between Perfluorocarboxylic Acids With Different Carbon Chain Length. Journal of Toxicology and Environmental Health, Part A, 63(8), 629-641. [Link]

-

Piazzi, L., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 41(19), 3587-3598. [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). QSAR Studies on Herbicidal Activities of Sulfonylurea Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethyl-Substituted Heteroaromatic Aldehydes. Retrieved from [Link]

-

Adewole, K. E., et al. (2020). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 39(12), 4316-4328. [Link]

-

ResearchGate. (n.d.). In vitro and in vivo characterization of O-arylcarbamate FAAH inhibitors. Retrieved from [Link]

-

Frontiers. (n.d.). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Retrieved from [Link]

-

PubMed. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Retrieved from [Link]

-

GitLab. (n.d.). a compendium of fingerprint-based ADMET prediction models. Retrieved from [Link]

-

Song, H., et al. (2008). Synthesis, Herbicidal Activities, and 3D-QSAR of 2-cyanoacrylates Containing Aromatic Methylamine Moieties. Journal of Agricultural and Food Chemistry, 56(3), 995-1003. [Link]

-

Guesmi, R., et al. (2018). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 23(10), 2673. [Link]

-

De, P., & Yudin, A. K. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Drug Discovery and Design. Elsevier. [Link]

Sources

- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Nitro Group in Medicinal Chemistry: A Double-Edged Sword of Therapeutic Efficacy and Toxicological Challenge

Executive Summary

Nitroaromatic compounds represent a unique and enduring class of therapeutic agents, characterized by a paradoxical nature. Their potent biological activity, harnessed in antibacterial, antiparasitic, and anticancer therapies, is intrinsically linked to the very mechanisms that can induce significant toxicity.[1][2][3] This guide, intended for researchers and drug development professionals, delves into the core principles governing the role of the nitro group in medicinal chemistry. It moves beyond a simple catalog of drugs to explain the fundamental causality of their action: the process of bioreductive activation. We will explore the enzymatic pathways that transform these inert prodrugs into cytotoxic agents, detail their diverse therapeutic applications, confront the challenges of toxicity and resistance, and outline key experimental protocols for their evaluation. The central thesis is that a deep, mechanistic understanding of nitroaromatic bioreduction is paramount to rationally designing safer, more effective drugs and unlocking the future potential of this critical chemical scaffold.

The Core Principle: Bioreductive Activation as the Engine of Activity

The vast majority of nitroaromatic drugs are, in fact, prodrugs.[4][5] Their therapeutic and toxicological effects are not inherent to the parent molecule but are unlocked through the metabolic reduction of the nitro (-NO₂) group. This bioactivation is the central, unifying mechanism of action.[1][2][6] The process is primarily catalyzed by a family of flavin-dependent enzymes known as nitroreductases (NTRs), which are found across different species, including bacteria, protozoa, and even within the hypoxic microenvironments of mammalian tumors.[7][8][9]

The reduction can proceed via two distinct pathways, the nature of which is critically dependent on the specific type of nitroreductase and the local oxygen concentration.

-

Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a two-electron reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates to ultimately form an amine.[7] The hydroxylamine species is highly reactive and is often the primary cytotoxic agent, capable of causing direct DNA damage.[7][10] This is the dominant pathway for many antiparasitic and antibacterial agents where selective toxicity is achieved through parasite- or bacteria-specific NTRs.[1]

-

Type II Nitroreductases (Oxygen-Sensitive): These enzymes perform a single-electron reduction, generating a highly unstable nitro radical anion.[7][11] In the presence of oxygen (aerobic conditions), this radical anion rapidly reacts with O₂ to regenerate the parent nitro compound while producing a superoxide radical.[12] This "futile cycling" leads to the massive generation of Reactive Oxygen Species (ROS), inducing significant oxidative stress.[1][12] Under hypoxic (low oxygen) conditions, however, the nitro radical anion can undergo further reduction to the same cytotoxic intermediates seen in the Type I pathway.[13]

This dichotomy between oxygen-sensitive and -insensitive pathways is fundamental to both the efficacy and the selective toxicity of nitroaromatic drugs.

Therapeutic Applications: The "Therapeutic Edge"

The unique mechanism of bioreductive activation has been successfully exploited across several major therapeutic areas. The key to successful application lies in achieving selective toxicity—activating the drug preferentially in the target pathogen or cell while sparing the host.

Antiparasitic Agents

This is a cornerstone application for nitroaromatics. Many anaerobic protozoan parasites possess Type I nitroreductases that are absent in their mammalian hosts, providing a clear therapeutic window.[1]

-

Metronidazole: A 5-nitroimidazole, it is a frontline treatment for infections caused by anaerobic protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[14][15]

-

Benznidazole and Nifurtimox: These are the primary drugs used to treat Chagas disease, caused by Trypanosoma cruzi.[1][14] Their efficacy relies on activation by a specific parasite Type I NTR.[1]

Antibacterial Agents

Similar to their use in parasitology, nitroaromatic antibiotics target bacterial-specific enzymes.

-

Chloramphenicol: One of the earliest discovered broad-spectrum antibiotics, its use is now limited due to concerns about bone marrow suppression, but it remains important for specific severe infections.[5][6]

-

Nitrofurantoin: Primarily used for treating urinary tract infections, it is activated by bacterial nitroreductases to generate reactive intermediates that inhibit multiple cellular processes, including DNA synthesis and ribosomal function.[10][16]

Anticancer Agents

The application of nitroaromatics in oncology leverages the unique physiology of solid tumors. Many tumors contain regions of severe oxygen deprivation, or hypoxia.[13]

-

Hypoxia-Activated Prodrugs (HAPs): Nitroaromatic compounds are ideal candidates for HAPs. In well-oxygenated normal tissues, they remain largely inert or undergo futile cycling with minimal effect.[13][15] However, upon diffusing into a hypoxic tumor microenvironment, they are reduced by endogenous reductases (like cytochrome P450) to highly potent cytotoxic agents, leading to targeted tumor cell killing.[8][15]

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This advanced strategy involves delivering a gene encoding a highly efficient bacterial nitroreductase specifically to tumor cells.[7][8] Subsequent administration of a non-toxic nitroaromatic prodrug results in its activation only within the tumor cells expressing the enzyme, offering a powerful and highly targeted therapeutic approach.[8][17]

| Drug | Chemical Class | Therapeutic Category | Primary Indication(s) |

| Metronidazole | 5-Nitroimidazole | Antibacterial, Antiparasitic | Anaerobic bacterial infections, Trichomoniasis, Giardiasis[4][15] |

| Benznidazole | 2-Nitroimidazole | Antiparasitic | Chagas disease (Trypanosoma cruzi)[1][14] |

| Nifurtimox | 5-Nitrofuran | Antiparasitic | Chagas disease, Human African Trypanosomiasis[5][14] |

| Nitrofurantoin | Nitrofuran | Antibacterial | Urinary Tract Infections (UTIs)[10][16] |

| Chloramphenicol | Nitroarene | Antibacterial | Serious infections (e.g., meningitis, typhoid fever)[6][18] |

| Nitracrine | Nitroacridine | Anticancer | Investigational for various cancers[11] |

| Flutamide | Nitroarene | Anticancer | Prostate Cancer[11] |

The Challenge: Toxicity and Resistance

The "double-edged sword" nature of nitroaromatics stems from the fact that the same reactive intermediates responsible for killing pathogens can also damage host cells.[3][15]

Mechanisms of Toxicity

-

Mutagenicity and Genotoxicity: The highly electrophilic hydroxylamine and nitrenium ion intermediates can form covalent adducts with DNA, leading to mutations.[1][15] This is a primary safety concern and a reason why the nitro group is often considered a "structural alert" in drug discovery.[7][19]

-

Hepatotoxicity: The liver, being a major site of drug metabolism, is particularly susceptible to damage from nitroaromatic drugs. Several nitro-drugs have been associated with rare but severe liver injury.[10][20]

-

Oxidative Stress: In host cells, particularly under aerobic conditions, the futile cycling of Type II nitroreductases can overwhelm cellular antioxidant defenses, leading to widespread damage to proteins, lipids, and DNA.[1][15]

Drug Resistance

A significant clinical challenge is the emergence of resistance. For antiparasitic and antibacterial agents, the most common mechanism of resistance involves the downregulation or mutation of the specific Type I nitroreductase enzymes required to activate the drug.[5] Without the activating enzyme, the prodrug remains inert and the pathogen survives.

Key Experimental Protocols for Evaluation

A rigorous and systematic evaluation is critical for any new nitroaromatic compound. The protocols must form a self-validating system, including appropriate controls to ensure the causality of the observed effects.

Protocol 1: In Vitro Nitroreductase Activity Assay

-

Objective: To determine if a test compound is a substrate for a specific nitroreductase enzyme and to quantify the kinetics of the reaction.

-

Principle: This assay spectrophotometrically measures the consumption of the cofactor NADPH, which is oxidized as the nitroaromatic compound is reduced by the enzyme. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.

-

Materials:

-

Purified nitroreductase enzyme (e.g., E. coli NfsB for GDEPT studies).

-

NADPH stock solution.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In each well of the microplate, add the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and the test compound at various concentrations.

-

Include control wells:

-

Negative Control (No Enzyme): Buffer, NADPH, and test compound to measure non-enzymatic NADPH oxidation.

-

Positive Control (No Substrate): Buffer, NADPH, and enzyme to measure intrinsic enzyme NADPH oxidase activity.

-

Vehicle Control: Buffer, NADPH, enzyme, and solvent (DMSO) to account for solvent effects.

-

-

Initiate the reaction by adding a fixed concentration of the nitroreductase enzyme to all wells (except the "No Enzyme" control).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a fixed temperature (e.g., 37°C) for 10-15 minutes.

-

-

Data Analysis: Calculate the rate of NADPH consumption (ΔAbs/min) for each concentration, corrected for the background rates from the control wells. Plot the rate versus substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Hypoxic vs. Normoxic Cell Viability Assay

-

Objective: To assess the selective cytotoxicity of a compound against cancer cells under hypoxic conditions, a key feature of a potential HAP.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116).

-

Cell culture medium and supplements.

-

Test compound.

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).

-

Standard normoxic incubator (21% O₂).

-

Hypoxia chamber or incubator (e.g., 1% O₂).

-

-

Procedure:

-

Seed cells into two identical 96-well plates and allow them to adhere overnight in a normoxic incubator.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells in both plates with the compound dilutions. Include vehicle controls.

-

Place one plate back into the normoxic (21% O₂) incubator.

-

Place the second plate into the hypoxia (1% O₂) chamber.

-

Incubate both plates for a set period (e.g., 48-72 hours).

-

After incubation, add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Data Analysis: Normalize the data to the vehicle-treated control wells for each condition (normoxic and hypoxic). Plot cell viability (%) versus drug concentration and calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for both conditions. The "hypoxic cytotoxicity ratio" (IC₅₀ normoxia / IC₅₀ hypoxia) is a key metric; a ratio significantly greater than 1 indicates hypoxia-selective activity.

Future Perspectives

Despite the challenges, the field of nitroaromatic medicinal chemistry is vibrant and continues to evolve. Future research is focused on several key areas:

-

Designing Safer Drugs: A major goal is to decouple efficacy from toxicity. This involves fine-tuning the electronic properties (redox potential) of the nitro group through structural modifications to favor activation by pathogen/tumor-specific enzymes over host enzymes.[2]

-

Overcoming Resistance: Strategies include developing compounds that are activated by multiple redundant pathways in pathogens or designing inhibitors of drug efflux pumps.

-

Novel Delivery Systems: Encapsulating nitroaromatic drugs in nanoparticles or other delivery vehicles can improve their solubility, stability, and targeting to the site of action, thereby reducing systemic exposure and toxicity.

-

Theranostics: Combining a nitroaromatic core with an imaging agent allows for non-invasive visualization of drug activation in real-time, enabling personalized medicine approaches where treatment can be monitored and adjusted based on target engagement.[17]

Conclusion

The nitro group is a powerful, albeit challenging, functional group in the medicinal chemist's arsenal. Its utility is entirely dependent on the context of its biological environment. The principle of bioreductive activation provides a clear, rational framework for understanding both the remarkable therapeutic successes of nitroaromatic drugs and their significant toxicological liabilities. For drug development professionals, the path forward lies not in avoiding this "structural alert" but in mastering its behavior. By leveraging a deep understanding of nitroreductase enzymology, cellular redox states, and rational drug design, it is possible to continue developing innovative nitroaromatic compounds that can effectively treat some of the world's most challenging diseases.

References

- Abreu, P. A., et al. (2024).

- MDPI. (n.d.).

- Véras, L. M., et al. (2011).

- Bentham Science. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science Publishers.

- ResearchGate. (n.d.). Nitro-containing pharmaceuticals and functional materials.

- Čėnas, N., et al. (2019). Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase.

- ResearchGate. (n.d.). Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities.

- de Oliveira, R. B., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Ingenta Connect.

- Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

- Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals.

- Miller, W. R., & Taldone, T. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.

- Noriega, L. G., et al. (2022).